Physicochemical properties of 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
Physicochemical properties of 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
An In-Depth Technical Guide to the Physicochemical Properties and Applications of 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
Executive Summary
In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds dictates the pharmacokinetic and pharmacodynamic success of a therapeutic agent. 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (CAS: 77508-59-9) is a highly specialized, electrophilic building block[1][2]. Featuring a tetralin (tetrahydronaphthalene) core coupled with a reactive bromomethyl group, this compound serves as a critical intermediate in the synthesis of highly selective G-protein-coupled receptor (GPCR) antagonists[3].
This whitepaper provides a comprehensive analysis of its physicochemical properties, structural characterization, and step-by-step synthetic methodologies, specifically contextualizing its role in developing pharmacotherapies for Benign Prostatic Hyperplasia (BPH)[3].
Physicochemical Profiling & Structural Dynamics
The utility of 2-(bromomethyl)-1,2,3,4-tetrahydronaphthalene stems from its dual chemical nature. The tetralin core imparts significant lipophilicity, which is essential for driving hydrophobic interactions within the deep binding pockets of adrenergic receptors. Conversely, the bromomethyl moiety acts as a prime site for nucleophilic substitution (SN2), allowing for the rapid assembly of complex amine derivatives[3].
Quantitative Physicochemical Data
The following table synthesizes the core physical and chemical parameters of the compound, critical for predicting its behavior in both synthetic workflows and biological environments[2][4][5].
| Property | Value | Scientific Rationale / Significance |
| CAS Number | 77508-59-9 | Unique universal identifier for regulatory tracking[2]. |
| Molecular Formula | C11H13Br | Indicates a high degree of unsaturation and halogenation[4]. |
| Molecular Weight | 225.13 g/mol | Low molecular weight, ideal for fragment-based drug design[2]. |
| Monoisotopic Mass | 224.02007 Da | Crucial for high-resolution mass spectrometry (HRMS)[4]. |
| Predicted XlogP | 3.6 | High lipophilicity; predicts excellent membrane permeability[4]. |
| Appearance | Colorless Oil | Indicates a lack of extended conjugated chromophores[1]. |
Mass Spectrometry Adduct Profiling
For analytical scientists conducting LC-MS profiling, understanding the predicted ionization behavior is vital. The predicted Collision Cross Section (CCS) values assist in ion mobility spectrometry[4].
| Adduct Type | m/z Value | Predicted CCS (Ų) |
| [M+H]⁺ | 225.02735 | 143.3 |
| [M+Na]⁺ | 247.00929 | 153.3 |
| [M+NH₄]⁺ | 242.05389 | 166.2 |
Chemical Synthesis & Mechanistic Pathway
The synthesis of 2-(bromomethyl)-1,2,3,4-tetrahydronaphthalene requires precise control over reaction conditions to prevent the rearrangement of the tetralin ring or the elimination of the halogen. The standard protocol utilizes phosphorus tribromide (PBr3) to convert the primary alcohol precursor into the corresponding alkyl bromide[1][3].
Rationale for Reagent Selection
While hydrobromic acid (HBr) could theoretically be used, PBr3 is explicitly chosen to minimize carbocation formation. The reaction proceeds via a phosphite ester intermediate, ensuring a clean SN2 displacement by the bromide ion, thereby maximizing yield and preventing ring-expansion side reactions[1].
Step-by-Step Experimental Protocol
Note: This procedure must be conducted in a fume hood due to the corrosive nature of PBr3 and the evolution of HBr gas.
-
Substrate Dissolution: Dissolve 2.28 g (14.0 mmol) of 2-hydroxymethyl-1,2,3,4-tetrahydronaphthalene in 100 mL of anhydrous dichloromethane (CH2Cl2)[1]. Causality: Anhydrous conditions prevent the premature hydrolysis of PBr3 into phosphorous acid.
-
Thermal Control: Cool the reaction flask to 0°C using an ice-water bath[1]. Causality: The initial reaction between the alcohol and PBr3 is highly exothermic.
-
Reagent Addition: Add 1.28 g (4.73 mmol) of PBr3 dropwise to the stirred solution[1].
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 72 hours[1]. Causality: The extended timeframe ensures the complete conversion of all three bromide equivalents from the phosphite intermediate.
-
Quenching: Pour the reaction mixture onto 100 g of crushed ice[1].
-
Workup & Neutralization: Isolate the organic layer. Wash sequentially with a 10% aqueous K2CO3 solution, distilled water, and saturated brine[1]. Causality: The K2CO3 wash is critical to neutralize residual HBr and acidic phosphorus byproducts, preventing product degradation.
-
Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure[1].
-
Purification: Purify the crude residue via silica gel chromatography using an Ethyl Acetate:Hexane (1:10) gradient to yield a colorless oil (1.33 g, 41.6% yield)[1].
Analytical Validation (¹H NMR)
To validate the structural integrity of the synthesized batch, ¹H NMR (CDCl3, 300 MHz) should yield the following chemical shifts[1]:
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δ 1.55 (m, 1H) and 2.11 (m, 3H) : Aliphatic protons of the tetralin ring.
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δ 2.58 (dd, J=16.2, 10.2 Hz, 1H) and 2.80-3.10 (m, 3H) : Benzylic protons.
-
δ 3.45 (d, J=6.3 Hz, 2H) : The critical bromomethyl protons, shifted downfield due to the electronegativity of the bromine atom.
-
δ 7.10 (m, 4H) : Aromatic protons of the fused benzene ring.
Step-by-step synthesis workflow of 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene.
Application in Drug Development: Targeting Benign Prostatic Hyperplasia (BPH)
The primary pharmacological application of 2-(bromomethyl)-1,2,3,4-tetrahydronaphthalene lies in its use as an alkylating agent to synthesize potent alpha-1 adrenergic receptor antagonists [3][6].
Pathophysiological Context
Benign Prostatic Hyperplasia (BPH) is characterized by the nodular enlargement of prostatic tissue, which physically obstructs the urethra and leads to lower urinary tract symptoms (LUTS) such as nocturia and hesitancy[3][6]. The smooth muscle tone of the human prostate and bladder neck is predominantly mediated by alpha-1 adrenergic receptors (historically sub-classified as alpha-1C in early literature, now largely mapped to the alpha-1A subtype)[3][6][7].
Pharmacological Design Logic
By reacting 2-(bromomethyl)-1,2,3,4-tetrahydronaphthalene with complex secondary amines (e.g., piperidine derivatives), medicinal chemists generate bulky, lipophilic tertiary amines[3].
-
The Tetralin Scaffold: Mimics the endogenous catecholamine structure of norepinephrine, allowing the drug to anchor into the orthosteric binding site of the GPCR.
-
The Bulky Amine Extension: Prevents the receptor from undergoing the conformational change required for G-protein activation, thereby acting as a competitive antagonist[6].
This targeted antagonism blocks norepinephrine-induced smooth muscle contraction, relieving urethral pressure without requiring invasive surgical intervention[6]. Furthermore, compounds utilizing this specific tetralin scaffold have demonstrated greater than ten-fold selectivity for the target receptor over histamine H1 and alpha-2 receptors, minimizing off-target side effects like sedation and hypotension[3][7].
Mechanistic pathway from chemical intermediate to targeted BPH pharmacotherapy.
References
- Synthesis of 2-Bromomethyl-1,2,3,4-tetrahydronaphthalene.PrepChem.
- 2-(BROMOMETHYL)-1,2,3,4-TETRAHYDRONAPHTHALENE AldrichCPR.Sigma-Aldrich.
- 77508-59-9 (C11H13Br) - PubChemLite.Université du Luxembourg.
- 2-(bromomethyl)-1,2,3,4-tetrahydronaphthalene.Sigma-Aldrich.
- US Patent 5403847A - Use of α1C specific compounds to treat benign prostatic hyperplasia.Google Patents.
- United States Patent (19) - Aromatic amine derivatives.Googleapis.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-(BROMOMETHYL)-1,2,3,4-TETRAHYDRONAPHTHALENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. US5403847A - Use of α1C specific compounds to treat benign prostatic hyperlasia - Google Patents [patents.google.com]
- 4. PubChemLite - 2-(bromomethyl)-1,2,3,4-tetrahydronaphthalene (C11H13Br) [pubchemlite.lcsb.uni.lu]
- 5. 2-(bromomethyl)-1,2,3,4-tetrahydronaphthalene | 77508-59-9 [sigmaaldrich.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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